Methyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate
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Overview
Description
Methyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a morpholine moiety, which is a six-membered ring containing an oxygen atom and nitrogen atom, attached to the pyrazole ring via an ethoxymethyl group. The presence of these functional groups makes it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the morpholine and carboxylate groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different substituents on the pyrazole ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine: In the medical field, this compound can be used in the design of new drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its unique structure and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which Methyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The morpholine group can act as a ligand, binding to metal ions or enzymes, while the pyrazole ring can interact with biological receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 1-methyl-3-(2-piperidin-1-ylethoxymethyl)pyrazole-4-carboxylate: Similar structure with a piperidine ring instead of morpholine.
Methyl 1-methyl-3-(2-azepan-1-ylethoxymethyl)pyrazole-4-carboxylate: Similar structure with an azepane ring instead of morpholine.
Uniqueness: The presence of the morpholine ring in Methyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate distinguishes it from similar compounds. This structural feature imparts unique chemical and biological properties, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
methyl 1-methyl-3-(2-morpholin-4-ylethoxymethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-15-9-11(13(17)18-2)12(14-15)10-20-8-5-16-3-6-19-7-4-16/h9H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEDEZHFEQACFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCCN2CCOCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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